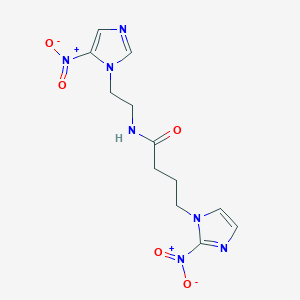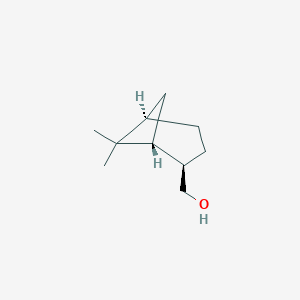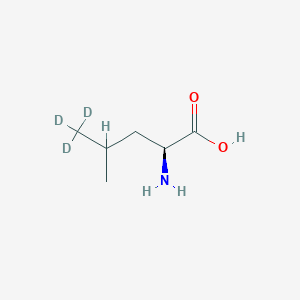
L-Leucine-5,5,5-d3
描述
L-Leucine-5,5,5-d3 is an isotopic analogue of L-leucine, where three hydrogen atoms in the isopropyl group are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique properties that allow for precise tracking and quantification in metabolic studies .
作用机制
Target of Action
L-Leucine-5,5,5-d3 is an isotopic analogue of L-Leucine . The primary targets of L-Leucine are proteins. It is used in the quantitative determination of proteins using mass spectrometry .
Mode of Action
This compound interacts with its protein targets through a process known as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This process allows for the incorporation of the isotopic leucine into proteins, which can then be detected and quantified using mass spectrometry .
Biochemical Pathways
The primary biochemical pathway affected by this compound is protein synthesis. By incorporating itself into proteins, it allows for the tracking and quantification of protein production and turnover .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of L-Leucine. As an amino acid, it is absorbed in the gut and distributed throughout the body, where it can be incorporated into proteins. Any unincorporated this compound can be metabolized or excreted .
Result of Action
The primary result of the action of this compound is the labeling of proteins, which allows for their detection and quantification using mass spectrometry. This can provide valuable information about protein production and turnover, as well as the effects of various treatments or conditions on these processes .
Action Environment
The action of this compound is influenced by various environmental factors. For example, the efficiency of its incorporation into proteins can be affected by the availability of other amino acids, the presence of certain enzymes, and the overall metabolic state of the cell .
生化分析
Biochemical Properties
L-Leucine-5,5,5-d3 plays a significant role in biochemical reactions. It serves as a nutrient signal that stimulates protein synthesis . Furthermore, it activates the mammalian target of rapamycin kinase, a regulator of cell growth .
Cellular Effects
This compound has various biochemical and physiological effects. It has been observed to enhance protein synthesis rate and improve the efficiency of protein synthesis in cells .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a nutrient signal that stimulates protein synthesis. It activates the mammalian target of rapamycin kinase, a regulator of cell growth .
Temporal Effects in Laboratory Settings
It is known that it enhances protein synthesis rate and improves the efficiency of protein synthesis in cells .
Dosage Effects in Animal Models
It is known that it enhances protein synthesis rate and improves the efficiency of protein synthesis in cells .
Metabolic Pathways
This compound is involved in the metabolic pathways related to protein synthesis. It serves as a nutrient signal that stimulates protein synthesis .
Transport and Distribution
It is known that it enhances protein synthesis rate and improves the efficiency of protein synthesis in cells .
Subcellular Localization
It is known that it enhances protein synthesis rate and improves the efficiency of protein synthesis in cells .
准备方法
Synthetic Routes and Reaction Conditions: L-Leucine-5,5,5-d3 can be synthesized through the stereospecific incorporation of deuterium into L-leucine. The process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions. One common method involves the use of deuterated water (D2O) and deuterated catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve high yields and isotopic purity. The final product is then purified through crystallization and other separation techniques to ensure its suitability for research applications .
化学反应分析
Types of Reactions: L-Leucine-5,5,5-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the amino acid to its corresponding keto acid using oxidizing agents.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products:
Oxidation: The major product is the corresponding keto acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced during the reaction.
科学研究应用
L-Leucine-5,5,5-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It is used in the quantitative determination of proteins using mass spectrometry.
Biology: The compound is used in metabolic studies to trace the incorporation and utilization of leucine in biological systems.
Medicine: this compound is used in the development of stable isotope-labeled peptides for vaccine development.
相似化合物的比较
L-Leucine-5,5,5-d3 is unique due to its specific isotopic labeling, which distinguishes it from other similar compounds. Some similar compounds include:
L-Leucine-13C6: This compound is labeled with carbon-13 isotopes instead of deuterium.
L-Leucine-1-13C: This compound has a single carbon-13 isotope at the first carbon position.
L-Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10: This compound has multiple deuterium atoms at various positions.
Each of these compounds has its unique applications and advantages, but this compound is particularly valuable for its use in mass spectrometry and metabolic studies due to the distinct mass shift provided by the deuterium atoms .
属性
IUPAC Name |
(2S)-2-amino-5,5,5-trideuterio-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i1D3/t4?,5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-LONBSJBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454138 | |
| Record name | L-Leucine-5,5,5-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87828-86-2 | |
| Record name | Leucine 5,5,5-H-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087828862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Leucine-5,5,5-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCINE 5,5,5-H-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4NA7IL44T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





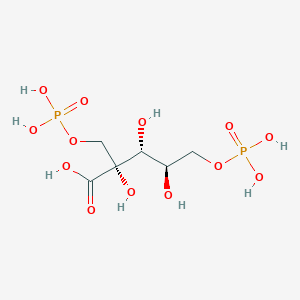
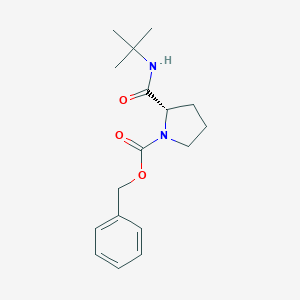
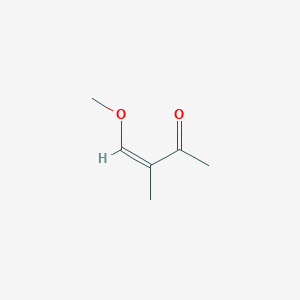

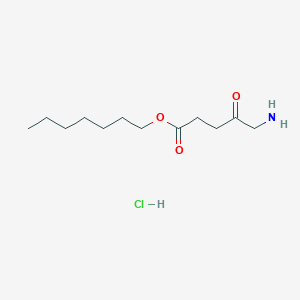


![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
